molecular formula C13H18O2S B12316370 1-Cyclohexylsulfinyl-2-methoxybenzene

1-Cyclohexylsulfinyl-2-methoxybenzene

Cat. No.: B12316370
M. Wt: 238.35 g/mol
InChI Key: CGYLQKXVFNCBMW-UHFFFAOYSA-N
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Description

1-Cyclohexylsulfinyl-2-methoxybenzene is an organic compound with the molecular formula C13H18O2S It is characterized by a cyclohexylsulfinyl group attached to a methoxybenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexylsulfinyl-2-methoxybenzene typically involves the reaction of cyclohexylsulfinyl chloride with methoxybenzene under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfinyl group. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexylsulfinyl-2-methoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Cyclohexylsulfinyl-2-methoxybenzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 1-Cyclohexylsulfinyl-2-methoxybenzene involves its interaction with specific molecular targets and pathways. The sulfinyl group can act as an electron donor or acceptor, influencing the reactivity of the benzene ring. This interaction can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory response pathways .

Comparison with Similar Compounds

Uniqueness: 1-Cyclohexylsulfinyl-2-methoxybenzene is unique due to the presence of both the cyclohexylsulfinyl and methoxybenzene groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds .

Properties

Molecular Formula

C13H18O2S

Molecular Weight

238.35 g/mol

IUPAC Name

1-cyclohexylsulfinyl-2-methoxybenzene

InChI

InChI=1S/C13H18O2S/c1-15-12-9-5-6-10-13(12)16(14)11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3

InChI Key

CGYLQKXVFNCBMW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1S(=O)C2CCCCC2

Origin of Product

United States

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